
Emtricitabine Sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emtricitabine Sulfone is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. This compound is characterized by the presence of a sulfone group, which is a sulfur atom bonded to two oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Sulfone typically involves the oxidation of Emtricitabine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and detect any impurities .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and other higher oxidation state compounds.
Reduction: It can be reduced back to Emtricitabine under specific conditions using reducing agents like sodium borohydride.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, dichloromethane, 0-25°C.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles like amines or thiols, organic solvents, mild heating.
Major Products Formed:
Oxidation: Higher oxidation state compounds like sulfoxides.
Reduction: Emtricitabine.
Substitution: Various substituted sulfone derivatives depending on the nucleophile used
科学的研究の応用
Emtricitabine Sulfone is extensively studied in various scientific fields:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Emtricitabine.
Biology: Investigated for its potential antiviral properties and its role in inhibiting viral replication.
Medicine: Explored as a potential therapeutic agent in combination with other antiviral drugs for the treatment of HIV and Hepatitis B Virus (HBV) infections.
Industry: Utilized in the pharmaceutical industry for quality control and to ensure the purity of Emtricitabine formulations
作用機序
Emtricitabine Sulfone, like its parent compound Emtricitabine, acts by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the transcription of viral RNA into DNA, a key step in the viral replication process. By incorporating into the growing DNA chain, this compound terminates the DNA synthesis, thereby preventing the virus from replicating. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .
類似化合物との比較
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and HBV infections. It differs from Emtricitabine Sulfone by the absence of a fluorine atom.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment. It has a different mechanism of action and chemical structure.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a similar mechanism but different chemical structure.
Uniqueness: this compound is unique due to its sulfone group, which imparts distinct chemical properties and potential for different chemical reactions compared to other nucleoside reverse transcriptase inhibitors. Its stability and degradation profile also make it a valuable compound for analytical studies and quality control in pharmaceutical formulations .
特性
分子式 |
C8H10FN3O5S |
|---|---|
分子量 |
279.25 g/mol |
IUPAC名 |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O5S/c9-4-1-12(8(14)11-7(4)10)5-3-18(15,16)6(2-13)17-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 |
InChIキー |
LXHJWNGFWJHQGC-NTSWFWBYSA-N |
異性体SMILES |
C1[C@H](O[C@H](S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |
正規SMILES |
C1C(OC(S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


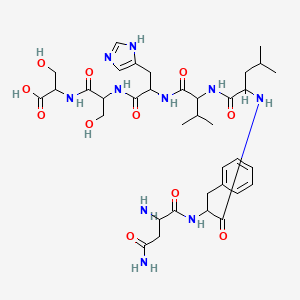
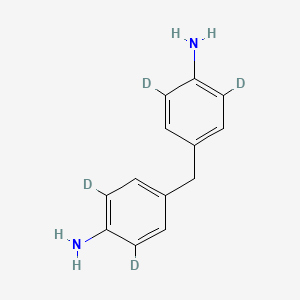
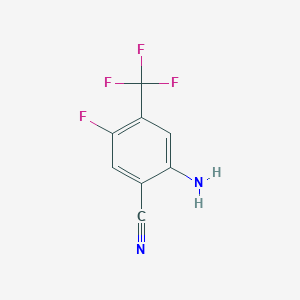

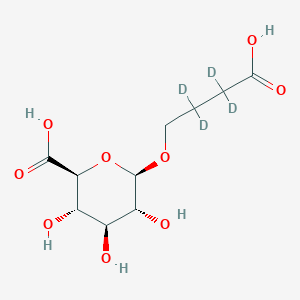
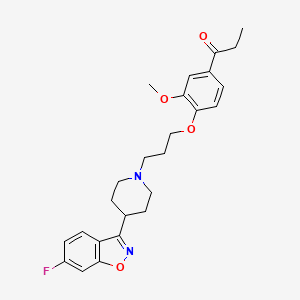

![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
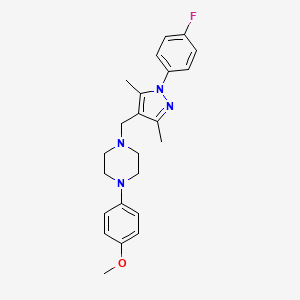


![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)


